molecular formula C11H19NOS B020654 Octhilinone CAS No. 26530-20-1

Octhilinone

Cat. No.: B020654
CAS No.: 26530-20-1
M. Wt: 213.34 g/mol
InChI Key: JPMIIZHYYWMHDT-UHFFFAOYSA-N
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Description

It is widely used as a biocide and preservative in various industrial and consumer products, including paints, adhesives, and cleaning agents . Its primary function is to inhibit the growth of bacteria, fungi, and algae, making it a valuable component in maintaining the integrity and longevity of products.

Mechanism of Action

Target of Action

Octhilinone, also known as 2-Octyl-3 (2H)-isothiazolone or OIT, is an organic compound that primarily targets enzymes with thiols at their active sites . It is a type of isothiazolinone preservative and a biocide, typically added as a film preservative to protect surfaces or the final coating of manufactured products, in order to prevent the growth of bacteria, molds, and fungi .

Mode of Action

The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that this compound forms mixed disulfides upon treatment with such species . This interaction with its targets leads to the inhibition of microbial growth, thereby serving as an effective preservative and antimicrobial agent.

Pharmacokinetics

It is known that this compound has high leachability , suggesting that it may be readily absorbed and distributed in the environment

Result of Action

This compound’s action results in significant cellular changes. For instance, it has been shown to induce caspase-3-mediated apoptosis and reduce the bioenergetic function of mitochondria in a blood-brain barrier (BBB) model . Additionally, this compound significantly alters the thiol redox status, as evidenced by reduced glutathione levels and protein S-nitrosylation . These molecular and cellular effects contribute to this compound’s ability to inhibit microbial growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is used in a variety of environments, including coatings (paints and stains), building materials (e.g., caulks, sealants, and stucco), and industrial mildewcide for cooling tower and air washer water systems . The specific environmental context can influence how this compound interacts with its targets and the overall effectiveness of its antimicrobial action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octhilinone is synthesized through the ring-closure of 3-mercaptopropanamides. This process involves the reaction of methyl-3-mercaptopropionate with n-octylamine, followed by chlorination or oxidation to form the isothiazolinone ring . The reaction conditions typically include the use of chlorinating agents or oxidizing agents under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often formulated into solutions or emulsions for ease of application in various products .

Chemical Reactions Analysis

Types of Reactions

Octhilinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, thiol derivatives, and substituted isothiazolinones. These products retain the biocidal properties of the parent compound and are often used in similar applications .

Comparison with Similar Compounds

Octhilinone is part of the isothiazolinone family, which includes several other compounds with similar biocidal properties:

Compared to these compounds, this compound is unique due to its longer alkyl chain, which enhances its hydrophobicity and allows for better integration into hydrophobic environments, such as paints and coatings .

Conclusion

This compound is a versatile and effective biocide with a wide range of applications in various industries Its unique chemical structure and mechanism of action make it a valuable tool in the fight against microbial contamination

Properties

IUPAC Name

2-octyl-1,2-thiazol-3-one
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InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3
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InChI Key

JPMIIZHYYWMHDT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN1C(=O)C=CS1
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Molecular Formula

C11H19NOS
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Related CAS

68480-30-8 (hydrochloride)
Record name Octhilinone [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID1025805
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Molecular Weight

213.34 g/mol
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Physical Description

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide., Clear dark amber liquid; [CAMEO]
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Boiling Point

248 °F at 0.01 mmHg (NTP, 1992), BP: 120 °C at 0.01 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In distilled water, 500 mg/L at 25 °C, In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C)
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Density

1.04 at 60.3 °F (NTP, 1992) - Denser than water; will sink, 1.03, Relative density: 1.04 at 15 °C; log Pow: 2.61 at 25 °C, pH 7
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Vapor Pressure

2.98 mmHg at 77 °F (NTP, 1992), 0.0000368 [mmHg], 3.68X10-5 mm Hg (4.9 mPa) at 25 °C
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Color/Form

Liquid, Light, golden yellow, clear liquid

CAS No.

26530-20-1
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Melting Point

15 °C at 101.325 kPa
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Synthesis routes and methods

Procedure details

The core material is prepared as a mixture of 100 grams of Kathon 287T (97%) manufactured by Rohm and Haas and 100 grams of a substituted aromatic solvent, SAS 310 manufactured by Nisseki Chemical and heated to 40° C. The aqueous phase and the core material are added to a 1-quart Waring Blender jar and the slurry is emulsified at moderate speed for about 15 minutes to produce an oil-in-water emulsion of droplets in the size range of about 10 to 40 microns. The emulsion is transferred to a 1-liter beaker. The slurry is slowly agitated using a turbine impellor while maintaining the temperature at about 40° C. A solution of 4 grams of urea and 10 grams of resorcinol in 60 grams of water is slowly added to the emulsion. A solution of 2 grams sodium sulfate in 30 grams of water is subsequently added to the slurry in drop-wise fashion. A 30 ml 37% formaldehyde solution is added drop-wise followed 10 minutes later by the addition of 20 ml of a 10% sulfuric acid solution over a 5-minute period. The slurry is warmed to 45° C. and after about one hour a solution of 4 g of urea, 6 g of resorcinol, 50 g of water and 20 ml of 37% formaldehyde second addition is added drop-wise. This solution may be divided, with half added in 15 minutes followed by a 15-minute hold period prior to adding the second half. One hour later another solution like the proceeding is added to the slurry in the same fashion. The slurry is heated to 55° C. and allowed to stir for 16 hours. The microcapsule slurry is cooled to ambient temperature and pH adjusted to 7.0 using 10% sodium hydroxide solution. The slurry is then diluted with water and strained using a 125-150 um sieve to remove encapsulated air and any debris. The slurry is set aside to allow the microcapsules to settle. The supernatant liquid is decanted and microcapsule concentrate is re-slurried with water. A small amount of Syloid 244 silica from W. R. Grace Company is stirred into the slurry; and the microcapsules are vacuum-filtered using Whatman 4.0 paper and tray dried to produce 230 grams of dry free-flowing powder. The resultant microcapsules are mostly 10-40 microns and can be incorporated in a marine coating composition to impart anti-fouling properties. The microcapsules were tested for stability in xylene by placing a 50-mg sample into 50 mls of xylene and periodically analyzing a small aliquot of the xylene spectrophotometrically for the presence of DCOIT to determine the amount diffused through the capsule shell. Samples were tested after room storage. 1.1% DCOIT was released after 56 days at room temperature.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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